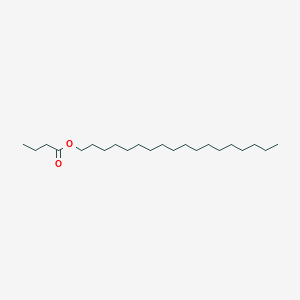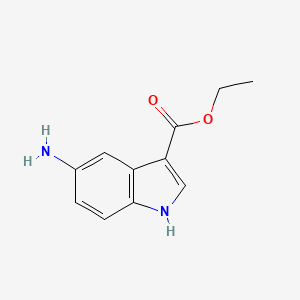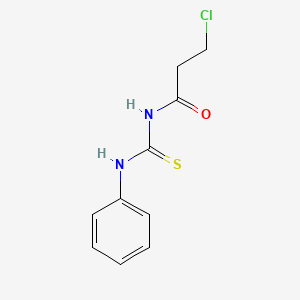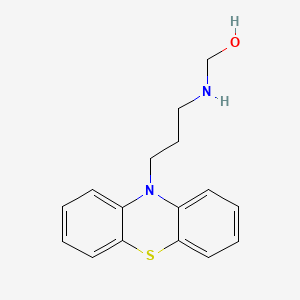
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N-hydroxy-N-methyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- typically involves multiple steps. One common method starts with the reaction of phenothiazine with a suitable alkylating agent to introduce the propanamine chain. This is followed by hydroxylation and methylation reactions to achieve the final structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide
- 10H-Phenoxazine-10-propanamine, N,N-dimethyl-
- 10H-Phenothiazine, 10-methyl-
Uniqueness
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13409-63-7 |
|---|---|
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(3-phenothiazin-10-ylpropylamino)methanol |
InChI |
InChI=1S/C16H18N2OS/c19-12-17-10-5-11-18-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)18/h1-4,6-9,17,19H,5,10-12H2 |
InChI-Schlüssel |
PLOXMOHRBAULMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


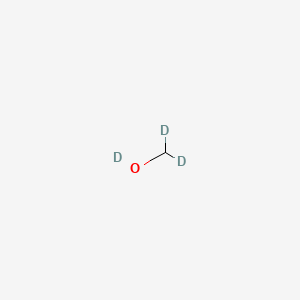

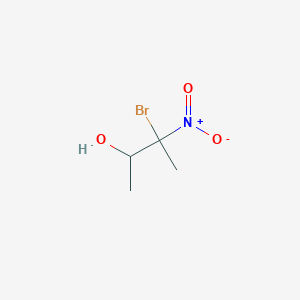

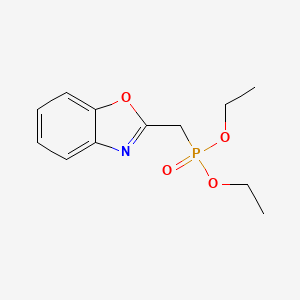
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)
![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
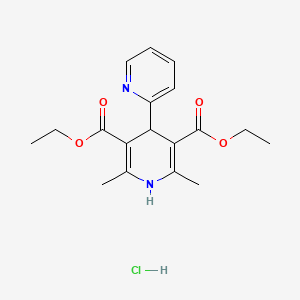

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
